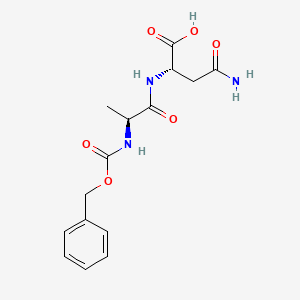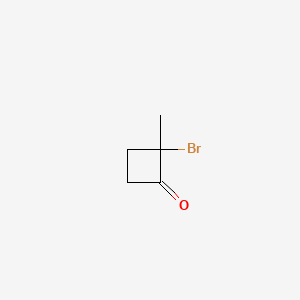
Cyclobutanone, 2-bromo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanone, 2-bromo-2-methyl- is an organic compound with a four-membered ring structure. It is a derivative of cyclobutanone, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclobutanone. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction.
Another method involves the [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This acid-catalyzed reaction provides a promising tool for synthesizing donor-acceptor cyclobutane derivatives .
Industrial Production Methods
Industrial production of cyclobutanone, 2-bromo-2-methyl- often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Cyclobutanone, 2-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
科学的研究の応用
Cyclobutanone, 2-bromo-2-methyl- has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of cyclobutanone, 2-bromo-2-methyl- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the carbonyl group in the cyclobutanone ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
Cyclobutanone: The parent compound without the bromine and methyl substitutions.
2-Bromo-2-methylcyclopropanone: A smaller ring analog with similar substituents.
2-Methylcyclobutanone: Lacks the bromine atom but has the methyl group.
Uniqueness
Cyclobutanone, 2-bromo-2-methyl- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its four-membered ring structure also imparts significant ring strain, contributing to its unique chemical properties.
特性
分子式 |
C5H7BrO |
|---|---|
分子量 |
163.01 g/mol |
IUPAC名 |
2-bromo-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3 |
InChIキー |
YNEAEFJCAIIOBJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



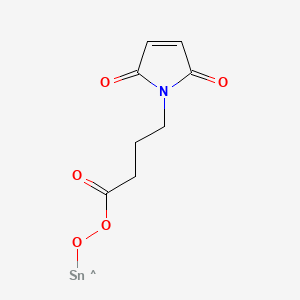
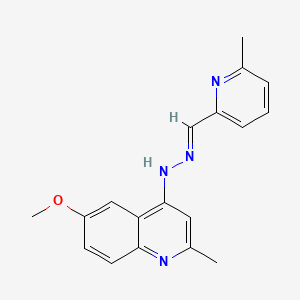
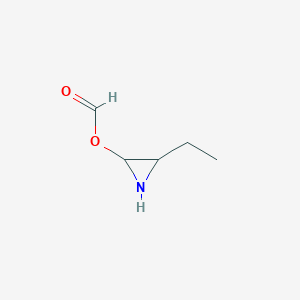
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
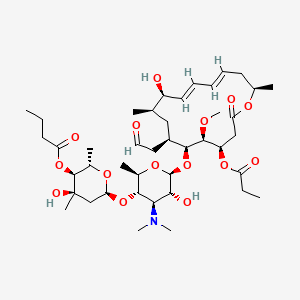


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

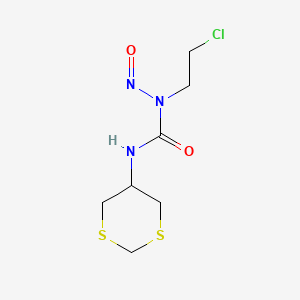
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
